molecular formula C18H19NO B13419651 rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide

rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide

Cat. No.: B13419651
M. Wt: 265.3 g/mol
InChI Key: QEZIWGGQHNKCSH-MAUKXSAKSA-N
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Description

rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide: is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide typically involves the following steps:

    Formation of the Naphthalene Ring: The naphthalene ring is synthesized through a series of cyclization reactions.

    Introduction of the Phenyl Group: A phenyl group is introduced to the naphthalene ring via Friedel-Crafts alkylation.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-[(1R,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide

InChI

InChI=1S/C18H19NO/c1-13(20)19-18-12-11-15(14-7-3-2-4-8-14)16-9-5-6-10-17(16)18/h2-10,15,18H,11-12H2,1H3,(H,19,20)/t15-,18+/m0/s1

InChI Key

QEZIWGGQHNKCSH-MAUKXSAKSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1CCC(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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